13-(R)-13-Hydroxydocosapentaenoic Acid, also known as 13(R)-hydroxy-docosapentaenoic acid, is a significant lipid mediator derived from omega-3 fatty acids. It plays a crucial role in the biosynthesis of specialized pro-resolving mediators, particularly the resolvins, which are involved in the resolution of inflammation. This compound is synthesized from docosapentaenoic acid through enzymatic reactions primarily involving cyclooxygenase-2.
13-(R)-13-Hydroxydocosapentaenoic Acid is biosynthesized from docosapentaenoic acid, an omega-3 fatty acid that can be obtained from dietary sources such as fish oil and certain algae. The conversion process is facilitated by enzymes such as cyclooxygenase-2 during inflammatory responses, particularly in human neutrophils and endothelial cells .
The synthesis of 13-(R)-13-Hydroxydocosapentaenoic Acid involves several key steps:
The synthesis can also be achieved through total synthesis methods using chiral pool strategies that incorporate specific stereochemical configurations at various carbon centers. For instance, selective reductions and Wittig reactions are employed to achieve the desired geometric purity and stereochemistry .
The molecular structure of 13-(R)-13-Hydroxydocosapentaenoic Acid can be described as follows:
The structure includes multiple double bonds characteristic of polyunsaturated fatty acids, specifically at positions 7Z, 10Z, 14E, 16Z, and 19Z .
The primary reaction involving 13-(R)-13-Hydroxydocosapentaenoic Acid is its conversion into various resolvins through enzymatic processes:
These reactions often involve complex multistep enzymatic pathways that include hydrolysis, oxidation, and reduction processes to yield bioactive lipid mediators essential for resolving inflammation .
The mechanism of action for 13-(R)-13-Hydroxydocosapentaenoic Acid primarily revolves around its role in inflammation resolution:
Studies have shown that levels of resolvins derived from this compound are significantly lower in inflammatory conditions compared to non-inflammatory states, highlighting its importance in maintaining inflammatory balance .
Relevant data indicate that its stability can be affected by environmental factors such as temperature and pH, influencing its biological activity .
Cyclooxygenase-2 (COX-2) is the primary enzymatic driver for the stereoselective biosynthesis of 13(R)-hydroxydocosapentaenoic acid (13(R)-HDPA) in human endothelial cells. During neutrophil-endothelial cell interactions, COX-2 oxygenates the ω-3 polyunsaturated fatty acid docosapentaenoic acid (n-3 DPA) to form 13(R)-hydroperoxy-7Z,10Z,13,14E,16Z,19Z-docosapentaenoic acid (13(R)-HpDPA). This hydroperoxide intermediate is rapidly reduced by COX-2-associated peroxidase activity to yield 13(R)-HDPA, characterized by a conjugated 14E,16Z-diene system and an R-configured hydroxy group at C13 [1] [4]. This pathway is biologically significant during infections (E. coli) and sterile inflammation, where 13(R)-HDPA serves as the pivotal precursor for the 13-series resolvins (RvTs), which enhance bacterial phagocytosis and survival [1] [4].
Table 1: Enzymatic Sources of 13(R)-HDPA
Enzyme | Tissue/Cell Source | Key Product | Stereoselectivity |
---|---|---|---|
COX-2 | Human endothelial cells | 13(R)-HpDPA → 13(R)-HDPA | >90% R-enantiomer |
Human recombinant COX-2 | In vitro assays | 13(R)-HDPA | >99% ee (R) |
15-Lipoxygenase (ALOX15) | Human monocytes/macrophages | Minor contribution | Limited (vs. COX-2) |
Under oxidative stress (e.g., inflammation, infections), non-enzymatic peroxidation of n-3 DPA occurs via free radical or singlet oxygen mechanisms. These reactions generate racemic mixtures of 13-HDPA (≈50:50 R/S enantiomers), distinct from the enantiopure 13(R)-HDPA produced by COX-2. The non-enzymatic pathway yields structurally diverse hydroperoxides with trans,trans-diene configurations (e.g., 9E,11E-HODE analogues), which lack the bioactivity of enzymatically derived 13(R)-HDPA and may contribute to inflammatory tissue damage [3] [6].
The biosynthesis of 13(R)-HDPA is distinguished by its strict stereochemical control. Human recombinant COX-2 (hrCOX-2) converts n-3 DPA to 13(R)-HpDPA with >99% enantiomeric excess (ee), confirmed via chiral LC-MS/MS. This R-selectivity contrasts with 15-lipoxygenases (ALOX15/ALOX15B), which generate predominantly S-hydroperoxides from fatty acids like linoleic acid. The stereochemical integrity of 13(R)-HpDPA is critical for its role as a biosynthetic intermediate: only the R-configured hydroxy group at C13 is efficiently transformed by neutrophils into the pro-resolving RvTs (RvT1–RvT4) [1] [4].
Table 2: Stereochemical Comparison of 13-Hydroxy Fatty Acid Biosynthesis
Fatty Acid Precursor | Enzyme | Primary Product | Biological Relevance |
---|---|---|---|
n-3 DPA | COX-2 | 13(R)-HpDPA | Precursor to 13-series resolvins |
Linoleic acid | COX-2 | 13(S)-HODE | Inflammatory marker |
Linoleic acid | Free radicals | Racemic 13-HODE | Oxidative stress biomarker |
Stereocontrolled synthesis of 13(R)-HDPA leverages chiral pool starting materials to install the R-configured hydroxy group at C13. Hansen et al. utilized (R)-α-hydroxy-γ-butyrolactone as the chiral template, which was converted to vinyl iodide 13 (Scheme 3 in [4]). This fragment preserved the R-configuration throughout the synthesis. Similarly, the synthesis of RvT2 derivatives employed L-(+)-ribose and D-(−)-arabinose to set the C12(R)/C13(S) or C13(R) stereocenters, respectively. These carbohydrate precursors enable enantiopure (>99% ee) access to 13(R)-HDPA and its downstream mediators, circumventing enzymatic extraction limitations [2] [4].
The Z/E-geometry of the pentaene chain in 13(R)-HDPA is constructed via sequential Wittig reactions:
Table 3: Key Synthetic Steps for 13(R)-HDPA
Step | Reaction | Key Reagent/Condition | Stereochemical Outcome |
---|---|---|---|
C13 stereocontrol | Chiral pool | (R)-α-Hydroxy-γ-butyrolactone | R-configuration fixed |
Alkyne reduction | Z-Selective | P-2 Ni(B) complex | >95% Z-olefins |
Diene formation | Wittig olefination | NaHMDS, −78°C | 7Z,10Z-diene secured |
Global deprotection | Saponification | LiOH/THF/H₂O | >98% pure 13(R)-HDPA |
The synthetic 13(R)-HDPA matches endogenous material in retention time (RP-HPLC: 17.5 min; chiral-HPLC: 5.1 min), UV profile, and MS/MS fragmentation, confirming its structural identity [1] [4]. Incubation of synthetic 13(R)-HDPA with human neutrophils further validates its bioactivity, generating all four RvTs (RvT1–RvT4) in vitro [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7